N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide moiety. Key structural features include:
- Benzoxazepine scaffold: A seven-membered heterocyclic ring with oxygen and nitrogen atoms, known for modulating central nervous system (CNS) targets (e.g., serotonin receptors).
- Sulfonamide substituent: The 3-fluoro-4-methoxybenzenesulfonamide group enhances solubility and target binding via hydrogen-bonding interactions.
- Allyl and dimethyl groups: These substituents likely influence conformational flexibility and metabolic stability.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIKCVGTRUWUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 420.50 g/mol
- IUPAC Name : this compound
Anticonvulsant Activity
Recent studies indicate that derivatives of the oxazepin structure exhibit significant anticonvulsant properties. The mechanism of action often involves modulation of GABAergic systems and sodium channel blocking.
-
Mechanism of Action :
- The compound may interact with voltage-gated sodium channels (VGSCs), akin to established anticonvulsants like phenytoin and carbamazepine.
- Binding studies have shown affinity to benzodiazepine binding sites on GABA receptors, suggesting a dual mechanism involving both sodium channel inhibition and GABA receptor modulation .
- Research Findings :
Antimicrobial Activity
Preliminary investigations have reported antimicrobial properties against various bacterial strains. The sulfonamide moiety in the compound is known for its antibacterial activity.
- Antibacterial Studies :
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research into similar derivatives has indicated selective cytotoxicity against certain cancer cell lines.
- Cell Line Studies :
Case Studies and Research Findings
The following table summarizes key findings from various studies on similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetical comparisons are drawn from structurally related benzoxazepines and sulfonamides documented in analogous research.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Uniqueness : The target compound’s allyl group and fused benzoxazepine-sulfonamide system distinguish it from classic benzoxazepines like etrasimod, which lack sulfonamide groups.
Binding Affinity : The 3-fluoro-4-methoxybenzenesulfonamide moiety may enhance selectivity for serotonin receptors (e.g., 5-HT₂A) compared to risperidone’s dual 5-HT₂A/D₂ activity.
Metabolic Profile : The dimethyl group likely improves stability over simpler analogs but may still underperform compared to etrasimod’s optimized oxazepane core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
